Bis(3-methoxypropyl) phthalate Bis(3-methoxypropyl) phthalate
Brand Name: Vulcanchem
CAS No.: 85661-30-9
VCID: VC17003926
InChI: InChI=1S/C16H22O6/c1-19-9-5-11-21-15(17)13-7-3-4-8-14(13)16(18)22-12-6-10-20-2/h3-4,7-8H,5-6,9-12H2,1-2H3
SMILES:
Molecular Formula: C16H22O6
Molecular Weight: 310.34 g/mol

Bis(3-methoxypropyl) phthalate

CAS No.: 85661-30-9

Cat. No.: VC17003926

Molecular Formula: C16H22O6

Molecular Weight: 310.34 g/mol

* For research use only. Not for human or veterinary use.

Bis(3-methoxypropyl) phthalate - 85661-30-9

Specification

CAS No. 85661-30-9
Molecular Formula C16H22O6
Molecular Weight 310.34 g/mol
IUPAC Name bis(3-methoxypropyl) benzene-1,2-dicarboxylate
Standard InChI InChI=1S/C16H22O6/c1-19-9-5-11-21-15(17)13-7-3-4-8-14(13)16(18)22-12-6-10-20-2/h3-4,7-8H,5-6,9-12H2,1-2H3
Standard InChI Key BLXLORWYXGINLY-UHFFFAOYSA-N
Canonical SMILES COCCCOC(=O)C1=CC=CC=C1C(=O)OCCCOC

Introduction

Chemical and Physical Properties

Structural Characteristics

Bis(3-methoxypropyl) phthalate belongs to the phthalate ester family, featuring a benzene ring substituted with two carboxylate groups, each esterified to a 3-methoxypropyl chain. This structure confers low polarity and high compatibility with hydrophobic polymers, making it effective as a plasticizer . The methoxy groups enhance solubility in organic solvents, while the propyl chains contribute to thermal stability.

Physicochemical Parameters

The compound exhibits a density of 1.12g/cm31.12 \, \text{g/cm}^3 and a boiling point of 401.6C401.6^\circ\text{C} at standard atmospheric pressure . Its flash point of 174.6C174.6^\circ\text{C} indicates moderate flammability, necessitating careful handling in industrial settings. The following table summarizes key properties:

PropertyValue
Molecular FormulaC16H22O6\text{C}_{16}\text{H}_{22}\text{O}_{6}
Molecular Weight (g/mol)310.34
Density (g/cm³)1.12
Boiling Point (°C)401.6
Flash Point (°C)174.6
LogP2.07

The relatively high logP value (2.072.07) underscores its lipophilicity, which influences bioaccumulation potential in fatty tissues .

Synthesis and Industrial Production

Esterification Reaction

The synthesis of bis(3-methoxypropyl) phthalate typically involves the esterification of phthalic anhydride with 3-methoxypropanol. This acid-catalyzed reaction proceeds via nucleophilic acyl substitution, yielding the diester and water as a byproduct . Industrial protocols optimize reaction conditions (e.g., temperature, catalyst concentration) to achieve yields exceeding 85%.

Catalytic Innovations

While traditional catalysts like sulfuric acid remain prevalent, heterogeneous alternatives such as sulfonated graphene are gaining traction due to their recyclability and reduced corrosion risks . These catalysts facilitate easier separation from the reaction mixture, enhancing process efficiency. Post-synthesis purification often involves fractional distillation to remove unreacted alcohols and by-products .

Industrial Applications

Polymer Plasticization

Bis(3-methoxypropyl) phthalate is primarily used to plasticize polyvinyl chloride (PVC), imparting flexibility to products like wire insulation, automotive components, and synthetic leather . Its low volatility ensures durability in high-temperature environments, distinguishing it from shorter-chain phthalates.

Specialty Coatings

The compound’s compatibility with resins and solvents makes it valuable in coatings and adhesives, where it improves film formation and adhesion . Applications include automotive paints and industrial sealants, though these uses are increasingly scrutinized due to environmental concerns.

Toxicological Profile

Endocrine Disruption

Bis(3-methoxypropyl) phthalate exhibits affinity for estrogen and androgen receptors, disrupting hormone signaling pathways . In vitro studies demonstrate its interference with steroidogenesis, potentially leading to reproductive abnormalities in model organisms. For instance, rodent studies link phthalate exposure to reduced testosterone synthesis and ovarian dysfunction .

Metabolic Pathways

Upon ingestion or dermal absorption, the compound undergoes hydrolysis to mono(3-methoxypropyl) phthalate (MMP), which is subsequently conjugated and excreted renally . Prolonged exposure may overwhelm detoxification mechanisms, resulting in bioaccumulation and chronic toxicity.

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